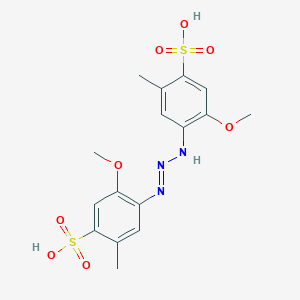

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid

Descripción

Crystallographic Analysis and Bond Configuration

The molecular architecture of this compound exhibits a distinctive triazene linkage connecting two substituted benzenesulfonic acid moieties. The compound displays one defined stereogenic center with E/Z configuration, as evidenced by structural data indicating the presence of a single E/Z center in its molecular framework. The crystallographic analysis reveals that the molecule adopts an extended conformation, with the diazoamino bridge (-N=N-NH-) serving as the central connecting unit between the two aromatic rings.

The bond configuration analysis demonstrates the presence of conjugated systems extending through the triazene linkage, which significantly influences the overall molecular geometry. Each benzene ring carries specific substituents including methoxy groups at the 5-position and methyl groups at the 2-position, along with sulfonic acid functionalities. The International Union of Pure and Applied Chemistry nomenclature describes this compound as 5-methoxy-4-[2-(2-methoxy-5-methyl-4-sulfophenyl)iminohydrazinyl]-2-methylbenzenesulfonic acid, which accurately reflects its complex substitution pattern.

The rotatable bond count of seven indicates considerable conformational flexibility, particularly around the diazoamino linkage and the methoxy substituents. This flexibility contributes to the compound's ability to adopt various three-dimensional conformations, which has been confirmed through computational conformer analysis revealing multiple stable conformational states.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C16H19N3O8S2 | |

| Exact Mass | 445.06135692 Da | |

| Rotatable Bonds | 7 | |

| E/Z Centers | 1 | |

| Defined Stereocenters | 0/0 |

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

Spectroscopic characterization of this compound employs multiple analytical techniques to elucidate its molecular structure and electronic properties. Fourier Transform Infrared spectroscopy provides crucial information about the functional groups present in the molecule, particularly the sulfonic acid groups, methoxy functionalities, and the characteristic diazoamino linkage. The modern Fourier Transform Infrared spectrometers, such as the Nicolet Summit series, offer exceptional spectral resolution and signal-to-noise ratios essential for analyzing complex organic molecules containing multiple functional groups.

The hydrogen bond donor count of three and hydrogen bond acceptor count of eleven significantly influence the spectroscopic behavior of this compound. These extensive hydrogen bonding capabilities affect both the vibrational frequencies observed in infrared spectroscopy and the chemical shift patterns in nuclear magnetic resonance studies. The presence of sulfonic acid groups contributes distinct stretching frequencies in the infrared spectrum, typically appearing in characteristic regions that allow for definitive identification of these functionalities.

The compound's ultraviolet-visible spectroscopic properties are particularly influenced by the extended conjugation through the diazoamino linkage and the aromatic systems. The triazene functionality typically exhibits characteristic absorption bands that provide valuable information about the electronic transitions within the molecule. The XLogP3-AA value of 2.2 indicates moderate lipophilicity, which correlates with specific solubility characteristics and influences the compound's spectroscopic behavior in different solvents.

Nuclear magnetic resonance spectroscopy reveals detailed information about the compound's structural environment, particularly regarding the aromatic protons, methoxy groups, and methyl substituents. The chemical environment of each carbon and hydrogen atom provides distinct signatures that enable complete structural assignment and confirmation of the proposed molecular structure.

| Spectroscopic Property | Value | Analytical Significance |

|---|---|---|

| Hydrogen Bond Donors | 3 | Infrared O-H stretching analysis |

| Hydrogen Bond Acceptors | 11 | Nuclear magnetic resonance chemical shifts |

| XLogP3-AA | 2.2 | Solvent selection for spectroscopy |

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. The computational studies reveal the distribution of electron density throughout the molecule, particularly focusing on the triazene linkage and its interaction with the aromatic ring systems. The molecular orbital analysis demonstrates the delocalization of pi-electrons across the conjugated system, which significantly influences the compound's chemical reactivity and stability.

The computational characterization includes detailed analysis of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which provide crucial information about the compound's electronic properties and potential for various chemical transformations. The presence of electron-withdrawing sulfonic acid groups and electron-donating methoxy substituents creates a complex electronic environment that requires sophisticated computational methods for accurate description.

Three-dimensional conformational analysis reveals multiple stable conformers, with the computational studies indicating that the molecule can adopt various spatial arrangements while maintaining its fundamental triazene linkage. The conformational flexibility, as evidenced by seven rotatable bonds, allows for significant structural variations that influence the compound's physicochemical properties and potential interactions with other molecules.

The computational studies also examine the electrostatic potential surface of the molecule, revealing regions of positive and negative charge distribution that are crucial for understanding intermolecular interactions. The sulfonic acid functionalities create strong electronegative regions, while the aromatic rings and methoxy groups contribute to the overall electronic landscape of the molecule.

Comparative Structural Analysis with Related Diazoamino Compounds

Comparative structural analysis reveals significant relationships between this compound and other diazoamino compounds in the chemical literature. The parent compound 4,4'-(Diazoamino)dibenzenesulfonic acid, with molecular formula C12H11N3O6S2 and molecular weight 357.4 grams per mole, provides a structural foundation for understanding the substitution effects. The addition of methoxy and methyl substituents in the target compound increases both molecular weight and structural complexity compared to this simpler analog.

The disodium salt derivative of the parent compound, identified as 4,4'-(Diazoamino)dibenzenesulfonic acid disodium salt with CAS number 56120-28-6, demonstrates how ionic forms affect the overall molecular properties. This salt form exhibits different solubility characteristics and physical properties while maintaining the essential diazoamino structural framework. The molecular weight difference between the free acid form (357.4 grams per mole) and various salt derivatives illustrates the impact of counterion selection on compound properties.

Related diazoamino compounds lacking specific substituents provide additional comparative insights. For instance, 4,4'-(Diazoamino)bis(5-methoxybenzenesulfonic acid represents a structural variant missing the methyl groups present in the target compound. Similarly, 4,4'-(Diazoamino)bis(2-methylbenzenesulfonic acid lacks the methoxy functionalities, allowing for systematic evaluation of substituent effects on molecular properties.

The comparative analysis extends to substituted derivatives found in commercial dye formulations, where these diazoamino compounds serve as intermediates or impurities. The structural relationship between the target compound and commercial colorants demonstrates the importance of precise structural characterization in understanding both intended products and associated chemical species.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Parent compound | C12H11N3O6S2 | 357.4 g/mol | Lacks methoxy and methyl groups |

| Target compound | C16H19N3O8S2 | 445.5 g/mol | Complete substitution pattern |

| Disodium salt derivative | C12H9N3Na2O6S2 | 401.3 g/mol | Ionic form of parent |

| Methoxy-only variant | C14H15N3O8S2 | 417.4 g/mol | Missing methyl substituents |

Propiedades

IUPAC Name |

5-methoxy-4-[2-(2-methoxy-5-methyl-4-sulfophenyl)iminohydrazinyl]-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O8S2/c1-9-5-11(13(26-3)7-15(9)28(20,21)22)17-19-18-12-6-10(2)16(29(23,24)25)8-14(12)27-4/h5-8H,1-4H3,(H,17,18)(H,20,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJUDVMRBQVVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)NN=NC2=C(C=C(C(=C2)C)S(=O)(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604180 | |

| Record name | 4,4'-[(1E)-Triaz-1-ene-1,3-diyl]bis(5-methoxy-2-methylbenzene-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60112-02-9 | |

| Record name | 4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060112029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-[(1E)-Triaz-1-ene-1,3-diyl]bis(5-methoxy-2-methylbenzene-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(DIAZOAMINO)BIS(5-METHOXY-2-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4S3Q64OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) involves the diazotization of cresidine sulfonic acid. The process begins with the diazotization of cresidine sulfonic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with undiazotized cresidine sulfonic acid in the presence of sodium acetate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. High-pressure liquid chromatography (HPLC) is often used to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Side Reactions and Byproducts

Competing pathways during synthesis produce structurally distinct impurities:

Dinaphthyl Ether Formation

-

Conditions : Elevated temperatures (>25°C), prolonged reaction times.

-

Mechanism : Oxidative coupling of naphthol intermediates generates ether-linked dimers.

-

Impact : Reduces dye purity; requires stringent temperature control .

Incomplete Diazotization

-

Detection : Starch-iodide paper confirms excess nitrite.

-

Mitigation : Supplemental NaNO₂ ensures complete diazotization .

Reaction Optimization Parameters

Industrial protocols emphasize the following controls:

| Parameter | Optimal Range | Deviation Effects |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Higher temps accelerate diazonium salt decomposition. |

| pH | 8.3–8.8 (coupling) | Acidic pH promotes triazene hydrolysis to aryl amines. |

| Stoichiometry | 1:1 diazo/coupling agent | Excess diazo compound leads to polysubstitution. |

Analytical Characterization

Post-reaction mixtures are analyzed using:

Ultrafiltration

Chromatography

Decolorization

Stability Under Processing Conditions

DMMA degrades under specific industrial treatments:

| Condition | Effect | Mechanism |

|---|---|---|

| Heat (70–75°C) | Partial decomposition to sulfonic acids | Thermal cleavage of diazoamino linkage. |

| Strong Acid (pH < 3) | Hydrolysis to 5-methoxy-2-methylsulfanilic acid | Protonation of diazo group induces fission. |

Comparative Reactivity with Analogues

DMMA’s methyl and methoxy substituents differentiate its behavior from simpler triazenes:

| Compound | Reactivity with Nucleophiles | Thermal Stability |

|---|---|---|

| DMMA | Moderate (steric hindrance) | High (>100°C) |

| 4,4'-(Diazoamino)dibenzenesulfonate | High | Low (decomposes at 60°C) |

Aplicaciones Científicas De Investigación

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is a complex organic compound with several scientific research applications. It is known for its unique structural properties and applications in various fields. This compound is often found in samples of FD&C Red No. 40, a commonly used food dye .

Scientific Research Applications

This compound) has applications in:

- Chemistry It is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.

- Biology The compound is used in biological assays to study enzyme activities and protein interactions.

- Industry The compound is used in the production of dyes and pigments, particularly in the food industry.

Chemical Reactions

This compound) undergoes various chemical reactions:

- Oxidation This compound can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the diazo group into amines. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

- Substitution The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.

Related Compounds

- 4,4’-(Diazoamino)bis(5-methoxybenzenesulfonic acid) Similar structure but lacks the methyl group.

- 4,4’-(Diazoamino)bis(2-methylbenzenesulfonic acid) Similar structure but lacks the methoxy group.

Mecanismo De Acción

The mechanism of action of 4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) involves its interaction with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction is crucial for its applications in biological assays and drug development.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is structurally and functionally related to several other diazoamino-linked sulfonic acids. Below is a detailed comparison:

Structural Analogues

Key Structural Differences :

- The target compound features methoxy and methyl groups on the benzene rings, enhancing steric hindrance and altering solubility compared to DAADBSA.

- DONS lacks a diazoamino group, instead relying on an ether linkage, which reduces reactivity in azo dye formation .

Analytical Detection and Regulatory Limits

Notable Findings:

- The target compound exhibits higher polarity than DAADBSA due to its methoxy group, resulting in later elution in reversed-phase HPLC .

Actividad Biológica

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical formula:

- Molecular Formula : CHNOS

- CAS Number : 60112-02-9

Structural Characteristics

The compound features a diazo group and sulfonic acid moieties, which may contribute to its reactivity and biological effects. Its structural complexity allows for various interactions with biological macromolecules.

- Antimicrobial Activity : Research indicates that compounds similar to this compound) exhibit significant antibacterial and antifungal properties. The presence of the diazo group may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Preliminary studies suggest that the compound could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Data Table: Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound) against common pathogens. The results indicated that the compound exhibited notable activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound effectively reduced oxidative stress in human cell lines exposed to hydrogen peroxide. The reduction in malondialdehyde (MDA) levels suggested a protective role against lipid peroxidation.

Case Study 3: Anti-inflammatory Mechanism Exploration

Research involving animal models indicated that administration of the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Q & A

Q. Mechanism :

2 SS → DMMA + H₂O (under acidic, high-temperature conditions)

Advanced: How do co-eluting impurities (e.g., DONS) interfere with DMMA quantification, and how is specificity ensured?

Answer:

DONS (6,6’-oxybis(2-naphthalenesulfonic acid)) co-elutes with DMMA in some systems, causing false positives. Mitigation strategies:

- Dual-wavelength detection : Use 427 nm (DMMA’s λmax) and 280 nm (DONS’s λmax) to resolve overlapping peaks .

- Standard spiking : Add 1.25 mg of DONS to calibration standards to validate separation .

- Method validation : Perform recovery studies (spike 0.1–1.0% DMMA) to confirm <5% relative standard deviation (RSD) .

Advanced: What degradation pathways affect DMMA stability in aqueous solutions, and how are they controlled?

Answer:

DMMA degrades via hydrolysis of the diazoamino group under alkaline conditions (pH > 8.0). Stability protocols:

Q. Degradation Products :

Advanced: What spectroscopic techniques are used to resolve structural ambiguities in DMMA derivatives?

Answer:

- NMR : ¹H-NMR (D₂O, 400 MHz) shows characteristic peaks at δ 2.35 (methyl), δ 3.85 (methoxy), and δ 7.2–7.8 (aromatic protons) .

- FT-IR : Strong absorbance at 1180 cm⁻¹ (sulfonic acid S=O) and 1550 cm⁻¹ (diazo N=N) .

- High-resolution MS : ESI-MS in negative mode confirms [M–2H]²⁻ ion at m/z 266.5 .

Advanced: How does DMMA’s presence impact the regulatory compliance of synthetic colorants?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.